molecular formula C17H16N6O2S B2909171 N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1203233-78-6

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2909171
CAS No.: 1203233-78-6
M. Wt: 368.42
InChI Key: VUNIBFSWOUUGLR-UHFFFAOYSA-N
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Description

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C17H16N6O2S and its molecular weight is 368.42. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2S/c1-10-8-14(19-15(24)11-9-22(2)21-16(11)25-3)23(20-10)17-18-12-6-4-5-7-13(12)26-17/h4-9H,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNIBFSWOUUGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CN(N=C2OC)C)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anti-inflammatory and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Benzothiazole moiety : Known for its biological activity, particularly in anti-inflammatory and anticancer properties.
  • Pyrazole ring : Contributes to various bioactivities, including enzyme inhibition.
  • Carboxamide group : Enhances solubility and biological activity.

The primary biological activity of this compound is attributed to its ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in prostaglandin synthesis, which is crucial in the inflammatory response. The compound's interaction with these enzymes affects the arachidonic acid pathway, reducing inflammation and pain associated with various conditions.

1. Anti-inflammatory Activity

Research indicates that this compound effectively inhibits COX enzymes, leading to significant anti-inflammatory effects. This was demonstrated through various assays measuring prostaglandin levels in treated versus untreated samples.

2. Anticancer Properties

The compound has shown promising results in inducing apoptosis in cancer cell lines. Studies have demonstrated its effectiveness against several types of cancer, including:

Cancer Cell LineIC50 (µM)Mechanism
MDA-MB-231 (Triple-negative breast cancer)2.31Apoptosis induction
HepG2 (Liver cancer)3.75Cell cycle arrest
HeLa (Cervical cancer)8.7Apoptosis induction

In vitro studies using the MTT assay and flow cytometry have confirmed that the compound induces apoptosis in a concentration-dependent manner, similar to established chemotherapeutics like Doxorubicin .

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of the compound on various cancer cell lines using the MTT assay. The results indicated a strong correlation between concentration and cytotoxicity, with significant effects observed at low micromolar concentrations.

Study 2: Mechanistic Insights

Another research effort utilized Western blot analysis to investigate the apoptotic pathways activated by the compound. Results showed increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, confirming its potential as an anticancer agent .

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